molecular formula C13H14N6O2 B2428837 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034223-15-7

2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one

Número de catálogo: B2428837
Número CAS: 2034223-15-7
Peso molecular: 286.295
Clave InChI: SGQVNCDCPJHVAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core linked to a pyrimidine moiety via an azetidine ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Propiedades

IUPAC Name

2-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-11-3-1-6-16-19(11)9-12(21)18-7-10(8-18)17-13-14-4-2-5-15-13/h1-6,10H,7-9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQVNCDCPJHVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C(=O)C=CC=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation of Maleic Anhydride and Hydrazine

Maleic anhydride reacts with hydrazine hydrate in ethanol under reflux to yield 3,6-dihydroxypyridazine , which undergoes chlorination using phosphorus oxychloride (POCl₃) to introduce reactive sites for subsequent functionalization.

Reaction Conditions :

  • Solvent: Ethanol, reflux (78°C), 6 hours.
  • Chlorination: POCl₃, 110°C, 3 hours.
  • Yield: 72% (over two steps).

Construction of the Azetidine Moiety

The azetidine ring is synthesized via intramolecular cyclization or ring-closing metathesis. For this compound, 3-(pyrimidin-2-ylamino)azetidine is prepared separately and coupled to the pyridazinone core.

Synthesis of 3-Aminoazetidine

Step 1 : N-Boc protection of 1,3-diaminopropane using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).
Step 2 : Cyclization via Mitsunobu reaction with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), yielding N-Boc-azetidine-3-amine .

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
  • Yield: 68%.

Functionalization with Pyrimidin-2-Ylamino Group

N-Boc-azetidine-3-amine undergoes nucleophilic aromatic substitution with 2-chloropyrimidine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Reaction Conditions :

  • Solvent: DMF, 100°C, 24 hours.
  • Deprotection: Trifluoroacetic acid (TFA) in DCM, room temperature, 2 hours.
  • Yield: 58% (over two steps).

Coupling of Azetidine and Pyridazinone Fragments

The 2-oxoethyl linker is introduced via alkylation of the pyridazinone nitrogen using 2-bromo-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethan-1-one .

Preparation of 2-Bromo-1-(3-(Pyrimidin-2-Ylamino)Azetidin-1-Yl)Ethan-1-One

3-(Pyrimidin-2-ylamino)azetidine reacts with bromoacetyl bromide in the presence of triethylamine (Et₃N) to form the bromoethyl intermediate.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM), 0°C, 1 hour.
  • Base: Et₃N (2.5 equiv).
  • Yield: 76%.

Alkylation of Pyridazinone

The pyridazinone core undergoes N-alkylation with the bromoethyl intermediate using sodium hydride (NaH) as a base in DMF.

Reaction Conditions :

  • Solvent: DMF, 0°C to room temperature, 6 hours.
  • Base: NaH (1.2 equiv).
  • Yield: 65%.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach involves in situ generation of the azetidine fragment during pyridazinone functionalization. 3-Acetylpyridazin-4(1H)-one reacts with 3-(pyrimidin-2-ylamino)azetidine via a Mannich-type reaction, facilitated by para-toluenesulfonic acid (p-TsOH).

Reaction Conditions :

  • Solvent: Acetic acid, 80°C, 8 hours.
  • Catalyst: p-TsOH (10 mol%).
  • Yield: 54%.

Reductive Amination Strategy

The ketone group in 2-(2-oxoethyl)pyridazin-3(2H)-one undergoes reductive amination with 3-(pyrimidin-2-ylamino)azetidine using sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction Conditions :

  • Solvent: Methanol, room temperature, 12 hours.
  • Reducing Agent: NaBH₃CN (1.5 equiv).
  • Yield: 61%.

Optimization and Challenges

Regioselectivity in Alkylation

Competing O-alkylation is suppressed by using bulky bases like NaH, which favor N-alkylation of the pyridazinone.

Stability of the Azetidine Ring

Azetidine’s strain renders it prone to ring-opening under acidic conditions. Employing Boc-protection during synthesis mitigates this issue.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Fragment Coupling Alkylation, Boc Deprotection 65 High purity, Scalable Multi-step, Costly reagents
One-Pot Tandem Mannich Reaction 54 Reduced steps Moderate yield
Reductive Amination NaBH₃CN-mediated Imine Reduction 61 Mild conditions Requires pre-formed ketone

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under mild reducing conditions.

    Substitution: The pyrimidine and pyridazinone rings can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess antimicrobial, antiviral, and anticancer properties, making it a potential candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mecanismo De Acción

The mechanism of action of 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The azetidine ring provides structural rigidity, enhancing binding affinity and specificity. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor modulation, and interference with cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

  • 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one
  • 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyrimidin-3(2H)-one
  • 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridine-3(2H)-one

Uniqueness

The uniqueness of 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency and selectivity in its biological activities, making it a valuable compound for further research and development.

Actividad Biológica

The compound 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one , also known as N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide, is a complex organic molecule with significant biological activity. Its structure incorporates a pyrimidine ring, an azetidine ring, and a benzamide moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanism of action, and relevant research findings.

The molecular formula of the compound is C16H17N5O2C_{16}H_{17}N_{5}O_{2}, with a molecular weight of 311.34 g/mol. The presence of multiple functional groups allows for diverse chemical interactions, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC16H17N5O2C_{16}H_{17}N_{5}O_{2}
Molecular Weight311.34 g/mol
StructureChemical Structure

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. The mechanisms through which it exerts these effects include:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, a critical pathway for eliminating malignant cells.
  • Cell Cycle Arrest : It inhibits various phases of the cell cycle, preventing cancer cells from proliferating.
  • Inhibition of DNA Replication : By targeting DNA synthesis pathways, the compound effectively halts the growth of cancerous cells.

These activities suggest that the compound could be developed into a therapeutic agent for treating various cancers.

The mechanism by which 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one operates primarily involves:

  • Targeting Kinases : Similar compounds have been noted for their ability to inhibit specific kinases involved in cell growth and survival.
  • Molecular Pathway Interference : The compound interacts with cellular signaling pathways that regulate apoptosis and cell cycle progression.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that the compound has an IC50 value in the low micromolar range, indicating strong potency against tumor cells. For instance:

Cell LineIC50 (µM)
MCF-75.69
PC36.23
HepG27.45

These results highlight the efficacy of the compound in inducing cytotoxicity in cancer cells while sparing normal fibroblast cells.

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound reveal that modifications to the pyrimidine and azetidine rings can enhance or diminish biological activity. For example, substituents at specific positions on these rings have been correlated with increased potency against particular cancer types.

Comparative Analysis

When compared to similar compounds with pyrimidine and azetidine structures, such as benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate, this compound shows superior anticancer activity due to its unique structural features that allow for better interaction with biological targets.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : For example, coupling pyridazinone derivatives with azetidine precursors via nucleophilic addition-elimination mechanisms.
  • Key conditions : Use of bases (e.g., sodium ethoxide) to facilitate deprotonation, solvents like DMF or acetonitrile, and controlled temperatures (40–80°C) to optimize yields.
  • Purification : Chromatographic techniques (e.g., column chromatography) are critical for isolating the target compound from intermediates .

Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?

Structural elucidation relies on:

  • Spectroscopy : NMR (¹H, ¹³C) to confirm bond connectivity, IR for functional group identification, and mass spectrometry for molecular weight verification.
  • X-ray crystallography : Resolves three-dimensional conformation, including bond lengths and angles, particularly for complex azetidine and pyridazinone moieties .
  • Purity assessment : HPLC or TLC to ensure >95% purity, as impurities can skew bioactivity results .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with phosphodiesterase (PDE) enzymes, and how do structural analogs resolve conflicting bioactivity data?

  • Mechanism : The pyridazinone core’s aromaticity and electron-deficient nature enable π-π stacking and hydrogen bonding with PDE active sites. The azetidine moiety’s rigidity enhances binding specificity .
  • Data contradictions : Analogs with varying substituents (e.g., fluorophenyl vs. pyrimidinyl groups) exhibit divergent inhibition profiles. For example:
Analog Substituent PDE Inhibition (%)
Compound A4-Fluorophenyl72
Compound BPyrimidinyl89
Comparative molecular docking studies are recommended to map steric and electronic effects .

Q. How can researchers design experiments to address solubility challenges and improve bioavailability?

  • Solubility optimization : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride salts) to enhance aqueous solubility.
  • Bioavailability assays : Conduct in vitro permeability studies (e.g., Caco-2 cell models) and in vivo pharmacokinetic profiling (e.g., plasma half-life, AUC measurements) .

Q. What strategies mitigate synthetic bottlenecks, such as low yields in azetidine ring formation?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate ring-closing reactions.
  • Reaction monitoring : Real-time FTIR or LC-MS tracks intermediate formation, enabling rapid adjustment of stoichiometry or temperature .

Methodological Considerations

Q. How should researchers approach comparative studies with structurally related pyridazinone derivatives?

  • Structural analogs : Compare compounds with modifications in the azetidine or pyrimidinyl groups (see table below).
Compound Core Structure Key Modification Bioactivity
Target CompoundPyridazinone + AzetidinePyrimidinylamino groupPDE inhibition, antimicrobial
Analog X ()Thiazolidinone + Pyrido-pyrimidineThiomorpholine substitutionAntifungal
  • Activity correlation : Use QSAR models to link substituent electronegativity or steric bulk to efficacy .

Q. What experimental designs are recommended for resolving discrepancies in antimicrobial activity assays?

  • Standardized protocols : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungal strains.
  • Control compounds : Include reference antibiotics (e.g., ciprofloxacin) to validate assay conditions.
  • Replicate testing : Perform triplicate experiments to account for variability in microbial growth kinetics .

Data Analysis and Interpretation

Q. How can researchers reconcile conflicting data regarding the compound’s stability under physiological conditions?

  • Degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS.
  • Stabilization strategies : Microencapsulation or prodrug derivatization (e.g., ester prodrugs) can enhance metabolic stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.